molecular formula C17H22N2O4 B2606682 Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate CAS No. 1190538-40-9

Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate

Cat. No.: B2606682
CAS No.: 1190538-40-9
M. Wt: 318.373
InChI Key: QZPOVYLKRIBLFL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoate ester linked to a cyano-substituted amine, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 2-cyano-3-methylbutan-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester and amine groups can engage in covalent bonding with enzymes or receptors. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-methylbutanoate
  • Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate

Uniqueness

Ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate is unique due to its specific structural features, such as the combination of a benzoate ester with a cyano-substituted amine. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

ethyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-22-16(21)13-6-8-14(9-7-13)23-10-15(20)19-17(4,11-18)12(2)3/h6-9,12H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPOVYLKRIBLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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